

Atropine for Myopia Control: A Comparative Guide to Concentrations

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Myopia, or nearsightedness, is a growing global health concern, and topical atropine has emerged as a leading pharmacological intervention to slow its progression in children.^[1] The efficacy and side-effect profile of atropine are closely linked to its concentration, making the selection of an optimal dose a critical aspect of clinical management and future drug development. This guide provides an objective comparison of different atropine concentrations, supported by experimental data from key clinical trials, to aid in research and development efforts.

Efficacy and Safety: A Quantitative Comparison

Clinical studies have demonstrated a dose-dependent effect of atropine on myopia progression. Higher concentrations generally exhibit greater efficacy in slowing both the change in spherical equivalent (SE) and axial length (AL) elongation. However, this increased efficacy is often accompanied by a higher incidence and severity of side effects.^{[2][3]}

Spherical Equivalent (SE) Progression

The change in spherical equivalent is a primary outcome measure in myopia control studies. The following table summarizes the mean annual SE progression in diopters (D) for various atropine concentrations compared to placebo, as reported in significant clinical trials.

Atropine Concentration	Mean Annual SE Progression (Diopters/Year)	Key Studies
Placebo	-0.81 ± 0.53	LAMP Study[4]
0.01%	-0.59 ± 0.61	LAMP Study[4]
-0.49 D	ATOM2 Study[1]	
WMD: 0.27 D/year slowdown vs. control	Umbrella Review[5]	
0.025%	-0.46 ± 0.45	LAMP Study[4]
0.05%	-0.27 ± 0.61	LAMP Study[4]
WMD: 0.54 D/year slowdown vs. control	Umbrella Review[5]	
0.1%	0.47 ± 0.91	Wu et al. (2006)[6]
-0.38 D	ATOM2 Study[1]	
0.25%	0.45 ± 0.55	Wu et al. (2006)[6]
0.5%	0.04 ± 0.63	Wu et al. (2006)[6]
-0.30 D	ATOM2 Study[1]	
1%	-	A network meta-analysis indicated 1% may have the strongest effect, but is not recommended due to side effects.[7][8]

WMD: Weighted Mean Difference

Axial Length (AL) Elongation

Axial length elongation is a critical anatomical marker of myopia progression. The table below presents the mean annual increase in axial length in millimeters (mm) for different atropine concentrations.

Atropine Concentration	Mean Annual AL Elongation (mm/Year)	Key Studies
Placebo	0.41 ± 0.22	LAMP Study[4]
0.01%	0.36 ± 0.29	LAMP Study[4]
WMD: -0.09 mm/year slowdown vs. control	Umbrella Review[5]	
0.025%	0.29 ± 0.20	LAMP Study[4]
0.05%	0.20 ± 0.25	LAMP Study[4]
WMD: -0.21 mm/year slowdown vs. control	Umbrella Review[5]	
1%	-	A network meta-analysis found 1% to be superior in slowing axial length progression, but with significant drawbacks.[8]

WMD: Weighted Mean Difference

Ocular Side Effects

The primary side effects of topical atropine are related to its anticholinergic properties, leading to pupil dilation (mydriasis) and loss of accommodation (cycloplegia). These effects are dose-dependent.

Atropine Concentration	Mean Increase in Photopic Pupil Size (mm)	Mean Reduction in Accommodation Amplitude (D)	Key Studies
Placebo	0.13 ± 1.07	0.32 ± 2.91	LAMP Study[4]
0.01%	0.49 ± 0.80	0.26 ± 3.04	LAMP Study[4]
0.025%	0.76 ± 0.90	1.61 ± 2.61	LAMP Study[4]
0.05%	1.03 ± 1.02	1.98 ± 2.82	LAMP Study[4]

Rebound Effect

Upon cessation of atropine treatment, a "rebound effect" of accelerated myopia progression has been observed, particularly with higher concentrations.[2][9] The LAMP study suggested that rebound effects are less significant for concentrations of 0.05% and lower.[2] A tapering strategy, gradually reducing the concentration before discontinuation, has been proposed to mitigate this effect.[10]

Experimental Protocols

The following sections detail the methodologies of key clinical trials that have provided the foundational data for comparing different atropine concentrations.

The Low-Concentration Atropine for Myopia Progression (LAMP) Study

The LAMP study was a randomized, placebo-controlled, double-masked trial designed to evaluate the efficacy and safety of low-concentration atropine eye drops.[4]

- Participants: 438 children aged 4 to 12 years with myopia of at least -1.0 diopter (D) and astigmatism of -2.5 D or less.[4]
- Intervention: Participants were randomized to receive 0.05%, 0.025%, 0.01% atropine, or a placebo eye drop in both eyes once nightly for one year.[4]
- Primary Outcome Measures:
 - Change in spherical equivalent (SE), measured by cycloplegic autorefraction.
 - Change in axial length (AL), measured by optical biometry.
- Secondary Outcome Measures:
 - Accommodation amplitude.
 - Pupil diameter under photopic and mesopic conditions.
 - Best-corrected visual acuity.

- Vision-related quality of life questionnaire.[4]
- Follow-up: The initial study duration was one year, with subsequent phases extending the follow-up to five years to assess long-term efficacy and rebound effects.[4][11][12]

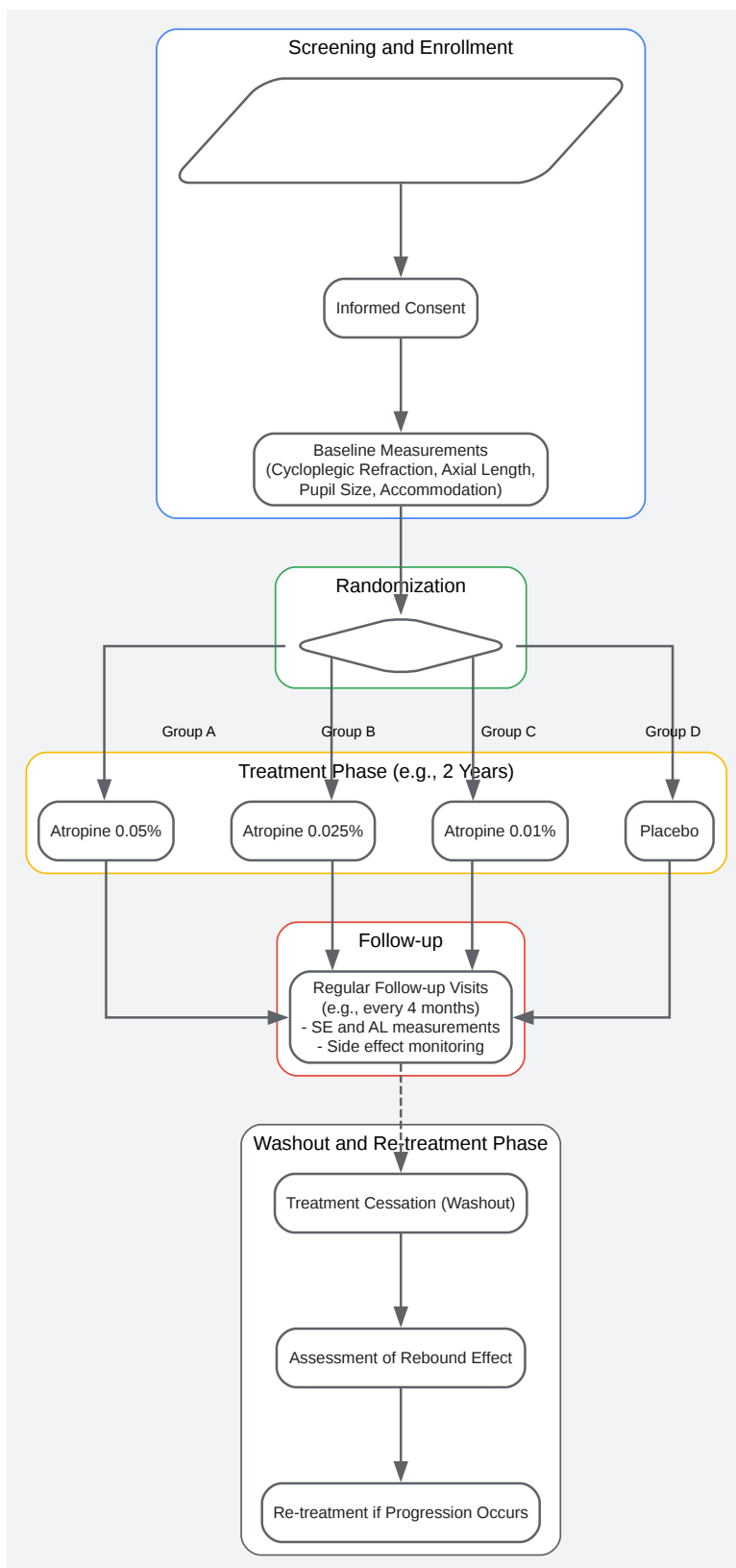
Atropine for the Treatment of Myopia (ATOM) Studies

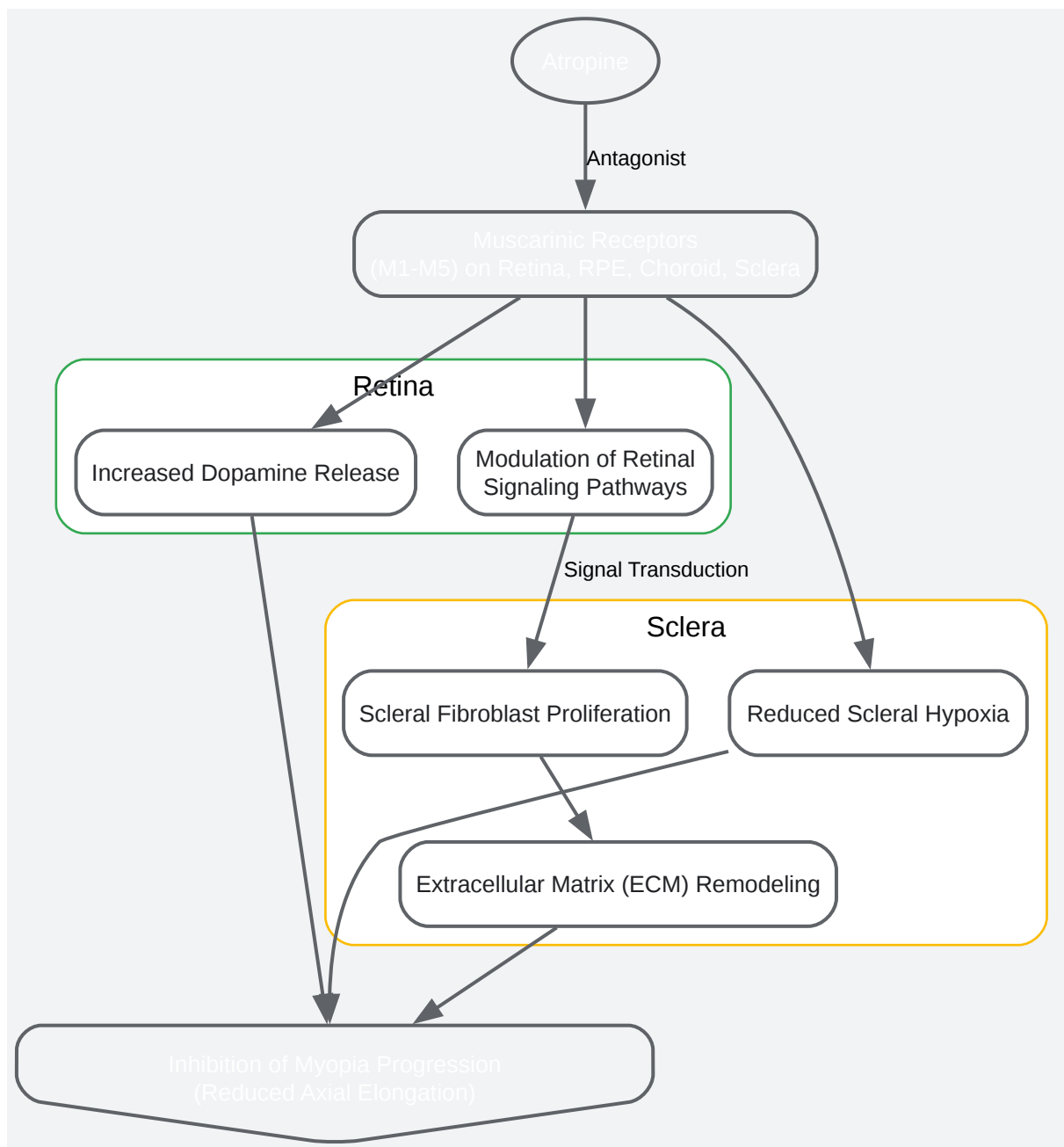
The ATOM studies were pivotal in establishing the efficacy of atropine for myopia control.

- ATOM1 Study: This study compared 1% atropine to a placebo.
- ATOM2 Study: This study compared 0.5%, 0.1%, and 0.01% atropine to investigate the efficacy of lower concentrations and reduce side effects.[1]
 - Phase 1 (2 years): Children were randomized to receive one of the three atropine concentrations.
 - Phase 2 (1 year): Treatment was stopped to observe for a rebound effect.
 - Phase 3 (2 years): Children who showed myopia progression of -0.50 D or more in at least one eye after the washout period were restarted on 0.01% atropine.[9]

Visualized Experimental Workflow and Signaling Pathways

To further elucidate the research process and the underlying biological mechanisms, the following diagrams are provided.





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